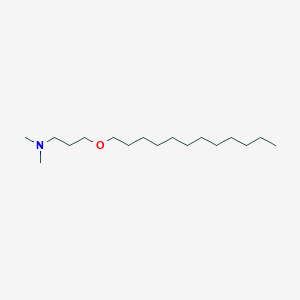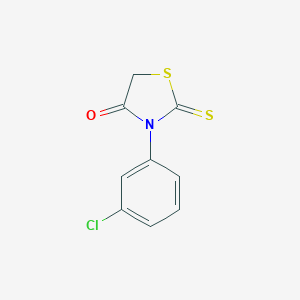
Rhodanine, 3-(m-chlorophenyl)-
Übersicht
Beschreibung
Rhodanine, 3-(m-chlorophenyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of rhodanine, which is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its ring structure. Rhodanine, 3-(m-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects, and it has been used in numerous lab experiments to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of rhodanine, 3-(m-chlorophenyl)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression and regulation. By inhibiting HDACs, rhodanine, 3-(m-chlorophenyl)- may be able to alter the expression of genes that are involved in disease processes, leading to therapeutic effects.
Biochemische Und Physiologische Effekte
Rhodanine, 3-(m-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, and it has been shown to induce apoptosis (cell death) in these cells. Additionally, rhodanine, 3-(m-chlorophenyl)- has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of chronic diseases such as cancer and heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using rhodanine, 3-(m-chlorophenyl)- in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, this compound has been shown to have a variety of potential therapeutic applications, which makes it a promising candidate for drug development. However, one limitation of using rhodanine, 3-(m-chlorophenyl)- in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are a number of future directions for research on rhodanine, 3-(m-chlorophenyl)-. One area of interest is in the development of new drugs and therapies for cancer and other diseases. Rhodanine, 3-(m-chlorophenyl)- has been shown to have anti-cancer properties, and it may be possible to develop new drugs based on this compound that are more effective and less toxic than current chemotherapeutic agents. Additionally, further research is needed to better understand the mechanism of action of rhodanine, 3-(m-chlorophenyl)-, which may lead to the development of new therapeutic targets and drugs. Finally, research is needed to explore the potential applications of rhodanine, 3-(m-chlorophenyl)- in other areas of medicine, such as diabetes and Alzheimer's disease.
Synthesemethoden
Rhodanine, 3-(m-chlorophenyl)- can be synthesized through a variety of methods, including condensation reactions between chloroacetic acid and thiourea, or between chloroacetyl chloride and thiourea. Other methods involve the use of substituted benzaldehydes and thiourea, or the use of substituted acetophenones and thiosemicarbazide. These synthesis methods have been well-established in the literature and have been used to produce high yields of pure rhodanine, 3-(m-chlorophenyl)- for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Rhodanine, 3-(m-chlorophenyl)- has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs and therapies for a variety of diseases, including cancer, diabetes, and Alzheimer's disease. Rhodanine, 3-(m-chlorophenyl)- has been shown to have anti-cancer properties, and it has been used in numerous studies to investigate its potential as a chemotherapeutic agent. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of a variety of diseases.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS2/c10-6-2-1-3-7(4-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPPXOAIYFGXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168914 | |
| Record name | Rhodanine, 3-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Rhodanine, 3-(m-chlorophenyl)- | |
CAS RN |
17062-65-6 | |
| Record name | 3-(m-Chlorophenyl)rhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017062656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC246967 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(m-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-Chlorophenyl)rhodanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS26ZJL6RQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



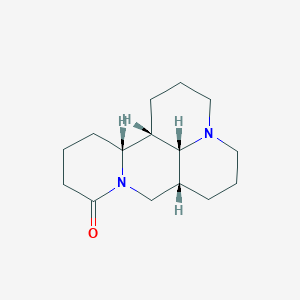
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
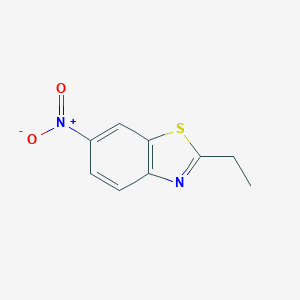



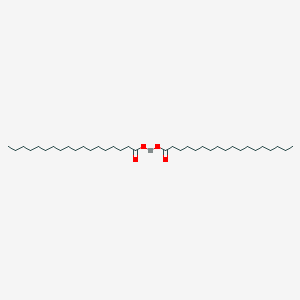



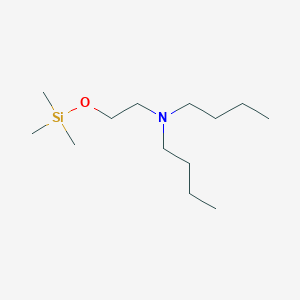
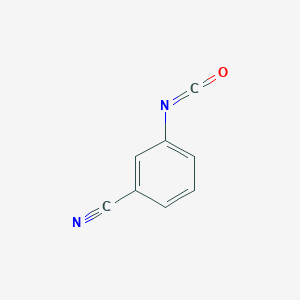
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
